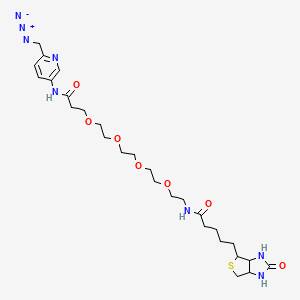

![molecular formula C54H58O15 B6288731 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene CAS No. 2622208-42-6](/img/structure/B6288731.png)

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene (CHT) is a type of calixarene, a macrocyclic organic compound that is composed of two phenolic rings connected by a methylene bridge. CHT is a promising biomaterial due to its unique properties, such as its high solubility in organic solvents, its strong hydrophobic nature, and its ability to form complexes with a variety of organic molecules. CHT has been used in a variety of scientific research applications, ranging from drug delivery to catalysis.

Scientific Research Applications

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has been used in a variety of scientific research applications, including drug delivery, catalysis, and environmental remediation. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used as a drug delivery system due to its ability to form complexes with a variety of organic molecules. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can also be used as a catalyst due to its strong hydrophobic nature and its ability to form complexes with a variety of organic molecules. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can also be used in environmental remediation due to its ability to form complexes with a variety of organic molecules.

Mechanism of Action

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene works by forming complexes with a variety of organic molecules. The formation of the complexes is facilitated by the hydrophobic nature of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene and its ability to form hydrogen bonds with a variety of organic molecules. The formation of the complexes results in the release of the active ingredient, which can then be delivered to the desired target.

Biochemical and Physiological Effects

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has been shown to have a variety of biochemical and physiological effects. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has been shown to increase the solubility of hydrophobic drugs, which can improve the delivery of the drugs to the desired target. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has also been shown to increase the permeability of cell membranes, which can improve the delivery of drugs to the desired target. Additionally, 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for health.

Advantages and Limitations for Lab Experiments

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene has several advantages for lab experiments. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is highly soluble in organic solvents, which makes it easy to use in lab experiments. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is also highly stable, which allows for long-term storage of the compound. Additionally, 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is non-toxic and non-irritating, which makes it safe to use in lab experiments.

The main limitation of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene for lab experiments is its lack of availability. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is not widely available and can be difficult to obtain in large quantities. Additionally, 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is expensive, which can limit its use in lab experiments.

Future Directions

There are a variety of potential future directions for the use of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene. One potential future direction is the use of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene in drug delivery systems. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used to deliver drugs to specific targets, such as cancer cells, which can improve the efficacy of the drugs. Additionally, 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used to improve the solubility of hydrophobic drugs, which can improve the delivery of the drugs.

Another potential future direction is the use of 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene in catalysis. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used to catalyze a variety of chemical reactions, which can improve the efficiency and cost of the reactions. Additionally, 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used to form complexes with a variety of organic molecules, which can be used to catalyze reactions.

Finally, 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used in environmental remediation. 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used to form complexes with a variety of organic molecules, which can be used to remove pollutants from the environment. Additionally, 1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene can be used to form complexes with heavy metals, which can be used to remove them from the environment.

Synthesis Methods

1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene is synthesized through a variety of methods, including the condensation reaction of ortho-dihydroxybenzoic acid and para-dihydroxybenzoic acid, the condensation reaction of ortho-dihydroxybenzoic acid and para-diethyleneglycol, and the condensation reaction of para-diethyleneglycol and ortho-diethyleneglycol. In the condensation reaction of ortho-dihydroxybenzoic acid and para-dihydroxybenzoic acid, the reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is a 1,4-crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene. In the condensation reaction of ortho-dihydroxybenzoic acid and para-diethyleneglycol, the reaction is catalyzed by a strong acid and the product is a 1,4-crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene. In the condensation reaction of para-diethyleneglycol and ortho-diethyleneglycol, the reaction is catalyzed by a strong acid and the product is a 1,4-crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene.

properties

IUPAC Name |

52,53,54,55-tetramethoxy-25,28,31,34,37-pentaoxaoctacyclo[21.15.13.17,11.113,17.140,44.146,50.05,38.019,24]pentapentaconta-1,3,5(38),7(55),8,10,13,15,17(54),19(24),20,22,40(53),41,43,46,48,50(52)-octadecaene-3,9,15,21,42,48-hexol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H58O15/c1-61-49-31-13-32-20-44(56)24-36(50(32)62-2)16-41-29-48(60)30-42-18-38-26-46(58)22-34(52(38)64-4)14-33-21-45(57)25-37(51(33)63-3)17-40-28-47(59)27-39(15-35(49)23-43(55)19-31)53(40)68-11-9-66-7-5-65-6-8-67-10-12-69-54(41)42/h19-30,55-60H,5-18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGOUYOTGNJNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CC3=CC(=CC4=C3OCCOCCOCCOCCOC5=C(CC6=C(C(=CC(=C6)O)CC7=CC(=CC(=C7OC)C4)O)OC)C=C(C=C5CC8=C(C(=CC(=C8)O)CC1=CC(=C2)O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H58O15 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)

![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)

![Calix[8]quinone](/img/structure/B6288685.png)

![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)

![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)

![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)